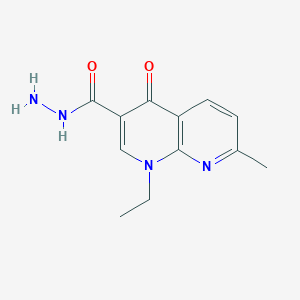

1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide

Beschreibung

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2$$_1$$/c |

| Unit cell volume | 1736.72 Å$$^3$$ |

| Z | 4 |

| Density (calc.) | 1.341 g/cm$$^3$$ |

The carbohydrazide hydrogen atom participates in an intramolecular N–H⋯O hydrogen bond, forming a six-membered hydrogen-bonded ring (Figure 1A). Intermolecular O–H⋯O interactions between keto oxygen and hydroxyl hydrogen atoms create centrosymmetric dimers (Figure 1B). These interactions stabilize the crystal lattice and influence packing efficiency.

Tautomeric Forms and Conformational Dynamics

The 1,8-naphthyridine core supports tautomerism due to the keto-enol equilibrium at position 4. While the solid-state structure favors the 4-oxo tautomer, solution-phase studies of analogous compounds suggest dynamic interconversion between forms. The carbohydrazide moiety further complicates conformational dynamics:

- The hydrazide group (-NHNH$$_2$$) can adopt syn or anti orientations relative to the naphthyridine plane.

- Intramolecular hydrogen bonding between the hydrazide N–H and carbonyl oxygen restricts rotation about the C–N bond, favoring a planar conformation.

DFT calculations on related 1,8-naphthyridines indicate that secondary electrostatic interactions between substituents and the aromatic π-system stabilize specific tautomers. For this compound, the ethyl group at position 1 sterically hinders enolization, favoring the keto form in crystalline and solution states.

Comparative Analysis with Related 1,8-Naphthyridine Derivatives

Structural comparisons highlight unique features of the carbohydrazide derivative:

Table 2: Structural Comparison with Analogues

Key differences include:

- Hydrogen Bond Capacity : The carbohydrazide derivative possesses three hydrogen bond donors versus one in the ester analogue, enhancing its potential for supramolecular assembly.

- Electron Withdrawing Effects : The -CONHNH$$_2$$ group exerts stronger electron-withdrawing effects on the naphthyridine ring compared to esters, altering π-electron distribution and reactivity.

- Solid-State Packing : Carboxylate esters form linear chains via C–H⋯O interactions, while the carbohydrazide adopts dimeric motifs through O–H⋯O bonds.

These structural distinctions underscore the carbohydrazide’s utility in designing materials with tailored intermolecular interactions.

Eigenschaften

IUPAC Name |

1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-3-16-6-9(12(18)15-13)10(17)8-5-4-7(2)14-11(8)16/h4-6H,3,13H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXFNOZRVDFIKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide typically involves the following steps:

Starting Material: The synthesis begins with 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.

Esterification: This carboxylic acid is reacted with dimethyl sulfate in the presence of tetrahydrofuran to form its methyl ester.

Hydrazide Formation: The methyl ester is then converted to the corresponding hydrazide by reacting it with hydrazine hydrate.

Final Product: The hydrazide is further reacted with various substituted 1,3-diphenyl propenones to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Condensation Reactions with Carbonyl Compounds

This carbohydrazide readily undergoes condensation with aldehydes and ketones to form hydrazone derivatives. Key findings include:

a. Reaction with 1,3-Diphenylprop-2-en-1-ones

Under acidic conditions (e.g., H<sub>3</sub>PO<sub>4</sub> in ethanol), the compound reacts with substituted 1,3-diphenylprop-2-en-1-ones to yield N′-allylidene derivatives. Microwave irradiation significantly enhances reaction efficiency compared to conventional heating :

| Compound | R₁ | R₂ | Conventional Yield (%) | Microwave Yield (%) | Time Reduction (h → min) |

|---|---|---|---|---|---|

| 7a | H | Cl | 81.3 | 89.8 | 48 → 1.4 |

| 7b | H | OMe | 73.9 | 80.5 | 47.5 → 1.2 |

| 7c | H | Br | 76.2 | 85.7 | 47 → 1.1 |

b. Schiff Base Formation

Reaction with benzaldehyde derivatives (e.g., 4-hydroxybenzaldehyde) produces Schiff bases. For example:

-

Procedure : Refluxing with 4-hydroxybenzaldehyde in ethanol and H<sub>3</sub>PO<sub>4</sub> yields N′-[(E)-benzylidene] derivatives with 92% efficiency .

-

Mechanism : Intramolecular N–H⋯O hydrogen bonding stabilizes the product, forming a six-membered ring .

Functionalization via Substitution

The carbohydrazide group (–CONHNH<sub>2</sub>) enables nucleophilic substitution:

a. Diacyl Hydrazine Formation

Reaction with acyl chlorides or sulfonyl chlorides produces diacyl/sulfonyl hydrazines. For instance:

-

Example : Reaction with benzenesulfonyl chloride forms sulfonamide derivatives with anti-insecticidal activity .

b. Alkylation and Arylation

The hydrazide nitrogen can be alkylated or arylated using alkyl halides or aryl boronic acids under Pd-catalyzed conditions.

Hydrolysis and Rearrangement

Under basic or acidic hydrolysis, the compound undergoes transformations:

-

Hydrolysis : Cleavage of the hydrazide group yields 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid .

-

Rearrangement : Heating in DMF induces ring expansion to form quinazoline derivatives.

Coordination Chemistry

The naphthyridine core and hydrazide group act as ligands for metal complexes:

-

Metal Binding : Forms complexes with Cu(II), Ni(II), and Zn(II) via N,O-donor sites .

-

Applications : These complexes exhibit enhanced antimicrobial and antioxidant activities compared to the parent compound .

Oxidation and Reduction

-

Oxidation : Treatment with KMnO<sub>4</sub> oxidizes the 4-oxo group to a carboxylate.

-

Reduction : NaBH<sub>4</sub> reduces the hydrazide to a hydrazine derivative.

Crystallographic Insights

Single-crystal X-ray studies reveal:

-

Planarity : The naphthyridine ring is planar, with dihedral angles <5° .

-

Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize the structure, while intermolecular O–H⋯O bonds form centrosymmetric dimers .

This compound’s versatility in forming hydrazones, coordinating metals, and undergoing efficient microwave-assisted reactions makes it a valuable scaffold in medicinal and materials chemistry. Experimental optimizations, particularly microwave irradiation, highlight pathways for sustainable synthesis .

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Molecular Formula : C12H14N4O2

- Molecular Weight : 246.27 g/mol

- IUPAC Name : 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide

Physical Properties

The compound exhibits properties typical of naphthyridine derivatives, including solubility in organic solvents and stability under various conditions. Its structure allows for interactions with biological targets, which is crucial for its applications in medicinal chemistry.

Antibacterial Activity

A study investigated the antibacterial properties of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL. This suggests its potential utility as a lead compound in developing new antibacterial agents .

Drug Delivery Systems

Research has explored the use of this compound in pH-sensitive drug delivery systems. It was incorporated into nanoparticles designed to release drugs in acidic environments typical of tumor tissues. The hydrazone bond formed with doxorubicin allowed for controlled release, enhancing the therapeutic index while minimizing systemic toxicity. In vitro studies demonstrated effective cytotoxicity against cancer cell lines, indicating its potential in targeted cancer therapy .

Antimalarial Activity

The compound has also been evaluated for antimalarial properties. In vitro assays showed that it could inhibit the growth of Plasmodium falciparum, the causative agent of malaria. This activity is attributed to its ability to interfere with metabolic pathways essential for the parasite's survival .

Case Study 1: Antibacterial Efficacy

In a comparative study involving various naphthyridine derivatives, this compound was found to be one of the most effective against Staphylococcus aureus. The study utilized broth microdilution methods to determine MIC values and assessed the compounds' mechanisms of action through molecular docking studies .

Case Study 2: Nanoparticle Formulation for Cancer Therapy

A formulation study described the encapsulation of doxorubicin within polymeric nanoparticles using this compound as a linker. The nanoparticles demonstrated a size range of 50 to 90 nm with high drug loading efficiency. Release profiles indicated that drug release was significantly higher under acidic conditions (pH < 6), aligning with tumor microenvironment characteristics. In vivo experiments showed enhanced tumor targeting and improved therapeutic outcomes compared to free drug administration .

Wirkmechanismus

The mechanism of action of 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Derivatives and Their Properties

Key Findings:

Hydrazone Derivatives :

- Substitution with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde, benzaldehyde) enhances intermolecular interactions. For example, the 4-hydroxybenzylidene derivative forms centrosymmetric dimers via O–H⋯O hydrogen bonds, improving crystallinity and thermal stability . In contrast, the benzylidene analogue exhibits a larger dihedral angle (28.95°) between the naphthyridine and benzene rings, reducing planarity but maintaining bioactivity .

- These derivatives show superior antibacterial activity compared to the parent compound, likely due to increased lipophilicity from aromatic groups .

Halogen-Substituted Analogues: Bromo substitution at the 6-position (e.g., compound 7) reduces synthetic yield (23.6%) but enhances anticancer activity by sensitizing cancer cells to cisplatin . Fluoro and chloro substitutions (e.g., 7-chloro-6-fluoro derivative) mimic quinolone antibiotics, targeting DNA gyrase but with modified pharmacokinetics due to aryl group incorporation .

Hybrid Molecules: Indolinone-hydrazone hybrids (e.g., 5e) exhibit dual mechanisms: topoisomerase inhibition and apoptosis induction. Their melting points (164–167°C) correlate with higher crystallinity and stability .

Table 2: Activity Profiles of Selected Compounds

- Topoisomerase Inhibition: The parent carbohydrazide and its indolinone hybrid (5e) both inhibit TOPII, but 5e shows higher potency due to the indolinone moiety’s DNA-intercalating ability .

- Anticancer Activity: Bromo-substituted derivatives exhibit lower IC₅₀ values (e.g., 8.2 µM in HeLa cells) compared to non-halogenated analogues, suggesting halogenation enhances cytotoxicity .

Biologische Aktivität

1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide (commonly referred to as EMN) is a compound belonging to the naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of EMN, focusing on its antitumor properties, antibacterial effects, and potential applications in drug delivery systems.

- Molecular Formula : C12H14N4O2

- Molecular Weight : 246.27 g/mol

- IUPAC Name : this compound

- CAS Number : 79878-27-6

Antitumor Activity

Several studies have investigated the antitumor properties of EMN and its derivatives. A significant study demonstrated that copper(II) complexes of EMN exhibited notable cytotoxicity against various cancer cell lines, including pancreatic (Patu8988), esophageal (ECA109), and gastric (SGC7901) cancers. The MTT assay revealed that these complexes induced apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

Table 1: Antitumor Activity of EMN Complexes

| Complex | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | Patu8988 | 15.2 | Induction of apoptosis |

| 2 | ECA109 | 12.5 | ROS generation and cell cycle arrest |

| 3 | SGC7901 | 10.3 | DNA damage and apoptosis |

Antibacterial Activity

EMN has also shown promising antibacterial properties. In vitro studies indicated that EMN and its derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 64 to 512 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of EMN Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| EMN | Staphylococcus aureus | 128 |

| EMN | Escherichia coli | 256 |

| EMN Derivative A | Pseudomonas aeruginosa | 64 |

Drug Delivery Applications

Recent research has explored the use of EMN in drug delivery systems. For instance, folate-conjugated nanoparticles incorporating EMN demonstrated enhanced cellular uptake in tumor cells under acidic conditions. This targeted approach allows for a more efficient release of therapeutic agents within the tumor microenvironment .

Case Study 1: Copper Complexes of EMN

A study focused on the synthesis and characterization of copper(II) complexes with EMN showed that these complexes had improved solubility and enhanced antitumor activity compared to free EMN. The complexes were tested against human cancer cell lines, revealing a significant reduction in cell viability due to apoptosis induction .

Case Study 2: Antibacterial Efficacy

In another study, a series of EMN derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that certain modifications to the structure led to increased potency against resistant bacterial strains, highlighting the importance of structure-activity relationships in developing new antibacterial agents .

Q & A

Q. Basic Characterization

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N content) with <0.4% deviation from theoretical values .

- Spectroscopy :

- X-ray Diffraction : Resolves bond lengths/angles (e.g., C11–O1 = 1.223 Å) .

How do structural modifications at the hydrazide group affect biological activity?

Advanced Structure-Activity Relationship (SAR)

Substitutions at the hydrazide moiety significantly alter bioactivity:

- Arylidene Derivatives : Electron-withdrawing groups (e.g., 4-Cl on benzylidene) enhance antifungal activity (e.g., ED₅₀ = 29.6 µg/mL against Alternaria porri) by increasing electrophilicity and membrane permeability .

- Heterocyclic Derivatives : Pyrazole or triazole rings improve insect growth regulation (IGR) activity via π-π stacking with target enzymes .

- Sulfonyl Hydrazides : Exhibit nitrification inhibition (e.g., 85% reduction in soil NH₃ oxidation at 5 ppm) due to chelation of metalloenzymes .

How can computational methods predict reactivity or ligand-target interactions?

Q. Advanced Modeling Approaches

- Docking Studies : Use AutoDock Vina to simulate binding to Spodoptera litura ecdysone receptors, prioritizing derivatives with low binding energies (ΔG < −8 kcal/mol) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic attack (e.g., C3 carbonyl group) .

- Molecular Dynamics (MD) : Assess stability of protein-ligand complexes (e.g., with fungal CYP51) over 100 ns trajectories .

How can contradictions in biological activity data across studies be resolved?

Advanced Data Analysis

Discrepancies often arise from assay variability:

- Standardized Assays : Use CLSI guidelines for antifungal testing to minimize MIC variability .

- Cellular vs. Enzymatic Assays : Compare whole-cell antibacterial activity (e.g., against E. coli ATCC 25922) with isolated enzyme inhibition (e.g., DNA gyrase IC₅₀) to identify off-target effects .

- Meta-Analysis : Pool data from multiple studies (e.g., 1,8-naphthyridine derivatives) using fixed-effects models to quantify structure-activity trends .

What strategies enable regioselective functionalization of the naphthyridine core?

Q. Advanced Synthetic Chemistry

- Electrophilic Substitution : Nitration at C5 occurs preferentially due to electron-deficient C6–C7 positions .

- Sandmeyer Reaction : Convert C6–NH₂ to Cl or CN groups using CuCl/HCl or NaNO₂/HBF₄ .

- Microwave-Assisted Synthesis : Achieve C7 piperazinyl derivatives in 90% yield via 30-minute reactions at 120°C, minimizing side products .

How are derivatives designed for specific biological targets (e.g., antifungal vs. anticancer)?

Q. Advanced Drug Design

- Antifungal Agents : Introduce lipophilic substituents (e.g., 4-chlorophenyl) to enhance membrane penetration and CYP51 binding .

- Antitumor Agents : Incorporate 3-aminopyrrolidinyl groups at C7 to intercalate DNA and inhibit topoisomerase II (e.g., IC₅₀ = 0.8 µM for compound 27l ) .

- Nitrification Inhibitors : Sulfonyl hydrazides with high LogP (>3.5) improve soil adsorption and prolonged activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.